molecular formula C11H13N3O B7889744 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B7889744
M. Wt: 203.24 g/mol
InChI Key: NAWSYQWIQGAWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Selectivity

    A study by Chandrasekhar and Sankararaman (2017) demonstrated the selective synthesis of 3-arylbenzo-1,2,3-triazin-4(3H)-ones using a Pd(0) catalyzed carbonylative annulation reaction. This process showed high selectivity and excellent yields, highlighting the compound's potential in synthetic organic chemistry (Chandrasekhar & Sankararaman, 2017).

  • Anticancer Properties

    Lauria et al. (2014) explored benzothieno[3,2-d]-1,2,3-triazines, including derivatives of 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one, for their antiproliferative effects against cancer cells. One derivative showed significant effects against HeLa cells, suggesting potential applications in cancer therapy (Lauria et al., 2014).

  • Insecticidal and Fungicidal Activities

    Zhang et al. (2019) synthesized a series of benzo[d][1,2,3]triazin-4(3H)-ones with varying substituents. These compounds exhibited insecticidal and fungicidal activities, indicating their potential use in agricultural applications (Zhang et al., 2019).

  • Molecular Reactivity Studies

    Research by Mironovich and Shcherbinin (2014) focused on the reactivity of similar triazine derivatives, providing insight into their chemical behavior under various conditions. This research aids in understanding the reactivity of this compound (Mironovich & Shcherbinin, 2014).

  • Gold(I)-Catalyzed Reactions

    Xu et al. (2020) described a gold(I)-catalyzed reaction involving N-hydroxybenzo[1,2,3]-triazin-4(3H)-ones, a category that includes this compound. This study highlights the compound's utility in complex organic transformations (Xu et al., 2020).

properties

IUPAC Name

3-butyl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWSYQWIQGAWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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